molecular formula C14H21N5O2 B6809267 N-(7-oxabicyclo[2.2.1]heptan-2-yl)-1-piperidin-3-yltriazole-4-carboxamide

N-(7-oxabicyclo[2.2.1]heptan-2-yl)-1-piperidin-3-yltriazole-4-carboxamide

Cat. No.: B6809267
M. Wt: 291.35 g/mol
InChI Key: MQJDRLMNNVWXTH-UHFFFAOYSA-N
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Description

N-(7-oxabicyclo[2.2.1]heptan-2-yl)-1-piperidin-3-yltriazole-4-carboxamide is a complex organic compound that features a unique bicyclic structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in drug discovery.

Properties

IUPAC Name

N-(7-oxabicyclo[2.2.1]heptan-2-yl)-1-piperidin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O2/c20-14(16-11-6-10-3-4-13(11)21-10)12-8-19(18-17-12)9-2-1-5-15-7-9/h8-11,13,15H,1-7H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQJDRLMNNVWXTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2C=C(N=N2)C(=O)NC3CC4CCC3O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-oxabicyclo[2.2.1]heptan-2-yl)-1-piperidin-3-yltriazole-4-carboxamide typically involves multiple steps, starting with the formation of the 7-oxabicyclo[2.2.1]heptane core. This core can be synthesized via a Diels–Alder reaction of furans with olefinic or acetylenic dienophiles .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(7-oxabicyclo[2.2.1]heptan-2-yl)-1-piperidin-3-yltriazole-4-carboxamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

N-(7-oxabicyclo[2.2.1]heptan-2-yl)-1-piperidin-3-yltriazole-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(7-oxabicyclo[2.2.1]heptan-2-yl)-1-piperidin-3-yltriazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of enzymes, potentially inhibiting their activity. Additionally, the triazole moiety can participate in hydrogen bonding and other interactions with biological molecules, further enhancing its bioactivity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 7-oxabicyclo[2.2.1]heptane derivatives and triazole-containing molecules. Examples include:

Uniqueness

What sets N-(7-oxabicyclo[2.2.1]heptan-2-yl)-1-piperidin-3-yltriazole-4-carboxamide apart is its combination of the bicyclic core with the piperidinyl and triazole moieties. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development .

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